

An In-depth Technical Guide to the Physicochemical Properties of Arachidonoyl Serinol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonoyl Serinol is a fascinating endocannabinoid-like lipid molecule that has garnered interest in the scientific community for its unique biological activities. As an analog of the well-known endocannabinoid 2-arachidonoylglycerol (2-AG), it presents a distinct pharmacological profile, exhibiting weak interactions with the canonical cannabinoid receptors CB1 and CB2, while showing potent effects on other signaling pathways.[1] This technical guide provides a comprehensive overview of the physicochemical properties of Arachidonoyl Serinol, along with detailed experimental protocols and an exploration of its known signaling mechanisms. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. While some experimental data for **Arachidonoyl Serinol** is limited, a combination of predicted values and data from analogous compounds provides a solid foundation for its characterization.



General Properties

Property	Value	Source
Common Name	Arachidonoyl Serinol	-
IUPAC Name	N-(1,3-dihydroxypropan-2- yl)icosa-5,8,11,14- tetraenamide	-
CAS Number	183718-70-9	[2]
Molecular Formula	C23H39NO3	[2]
Molecular Weight	377.6 g/mol	[2]
Appearance	A solution in ethanol (commercially available form)	[2]

Predicted Physicochemical Data

Quantitative data for several key physicochemical parameters have been predicted using computational models. These values offer valuable insights into the behavior of **Arachidonoyl Serinol**.

Property	Predicted Value	Source
pKa (Strongest Acidic)	13.82	ChemAxon
pKa (Strongest Basic)	-0.27	ChemAxon
logP	4.68 - 5.35	ChemAxon, ALOGPS
Water Solubility	0.0023 g/L	ALOGPS
Polar Surface Area	69.56 Ų	ChemAxon
Rotatable Bond Count	17	ChemAxon
Hydrogen Bond Donors	3	ChemAxon
Hydrogen Bond Acceptors	3	ChemAxon



Solubility

Experimental solubility data is available for **Arachidonoyl Serinol** in various organic solvents, indicating its lipophilic nature.

Solvent	Solubility	Source
Dimethylformamide (DMF)	20 mg/mL	[2]
Dimethyl sulfoxide (DMSO)	10 mg/mL	[2]
Ethanol	30 mg/mL	[2]
Ethanol:PBS (pH 7.2) (2:1)	1 mg/mL	[2]

Thermal Properties

Experimental data for the melting and boiling points of **Arachidonoyl Serinol** are not readily available in the published literature. However, the thermal properties of the parent compound, Serinol, and other long-chain fatty amides can provide some context. The introduction of the long, unsaturated arachidonoyl chain is expected to significantly influence these properties, likely resulting in a lower melting point compared to saturated fatty acid amides of similar chain length, and a high boiling point characteristic of lipid molecules.

Compound	Melting Point (°C)	Boiling Point (°C)
Serinol	52-55	277
N-Palmitoyl Serinol	Not available	Not available
N-Stearoyl Serinol	Not available	Not available

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **Arachidonoyl Serinol**, based on established procedures for similar N-acyl lipids.

Synthesis of Arachidonoyl Serinol

Foundational & Exploratory





This protocol describes a general method for the N-acylation of serinol with arachidonyl chloride.

Materials:

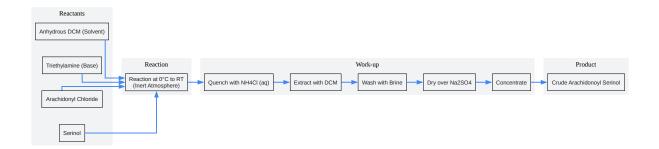
- Serinol
- Arachidonyl chloride
- Triethylamine (TEA) or another suitable non-nucleophilic base
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
- Argon or Nitrogen gas
- Standard glassware for organic synthesis

Procedure:

- In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve serinol (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
- Cool the reaction mixture to 0°C in an ice bath.
- Slowly add a solution of arachidonyl chloride (1 equivalent) in anhydrous DCM to the stirred reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with DCM (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.



Workflow for the Synthesis of Arachidonoyl Serinol:



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A schematic representation of the synthetic workflow for **Arachidonoyl Serinol**.

Purification

The crude Arachidonoyl Serinol can be purified using silica gel column chromatography.

Materials:

- Silica gel (60-120 mesh)
- Hexane
- · Ethyl acetate
- Glass column



Fraction collector (optional)

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a glass column.
- Dissolve the crude product in a minimal amount of the mobile phase (e.g., hexane:ethyl acetate 9:1).
- Load the sample onto the top of the silica gel column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
- Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
- Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified Arachidonoyl Serinol.

Analytical Characterization

The identity and purity of the synthesized **Arachidonoyl Serinol** can be confirmed by various analytical techniques.

- Thin-Layer Chromatography (TLC): A quick and simple method to monitor the reaction progress and assess the purity of the final product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry can be used to confirm the molecular weight of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are
 essential for the structural elucidation of the molecule, confirming the presence of the
 arachidonoyl chain and the serinol backbone.



Signaling Pathways

Arachidonoyl Serinol's biological effects are mediated through complex signaling pathways. While it is a weak agonist for the classical cannabinoid receptors, its primary actions appear to be through a putative novel endothelial G-protein coupled receptor, leading to the activation of downstream kinase cascades.

Interaction with Cannabinoid Receptors

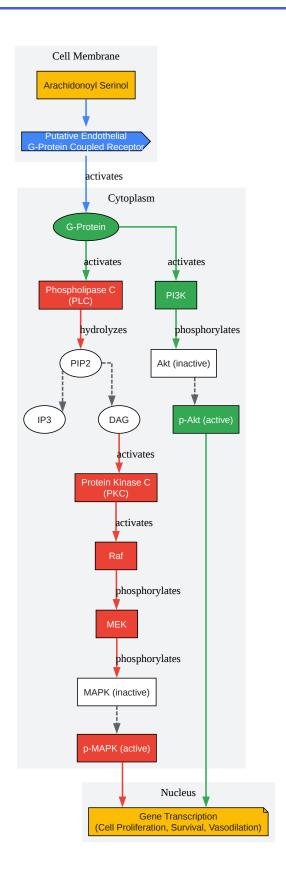
Studies have shown that **Arachidonoyl Serinol** has a significantly lower affinity for CB1 and CB2 receptors compared to 2-AG.[1] This suggests that the canonical cannabinoid signaling pathway is not the primary route for its biological activity.

Putative Endothelial Receptor and Downstream Signaling

Evidence suggests that **Arachidonoyl Serinol** acts as an agonist at a novel, yet to be fully characterized, G-protein coupled receptor located in the endothelium.[1] Activation of this receptor is thought to initiate a signaling cascade that involves the phosphorylation and activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt).[1] This pathway is crucial in mediating cellular processes such as cell proliferation, survival, and vasodilation.

Signaling Pathway of Arachidonoyl Serinol:





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Proposed signaling pathway for Arachidonoyl Serinol.



Conclusion

Arachidonoyl Serinol is a structurally and functionally distinct endocannabinoid-like molecule with significant potential for further investigation. Its unique physicochemical properties and signaling mechanisms, particularly its interaction with a putative novel endothelial receptor and subsequent activation of the MAPK and Akt pathways, set it apart from other endocannabinoids. This technical guide provides a foundational understanding of Arachidonoyl Serinol, offering valuable data and protocols to facilitate future research into its physiological roles and therapeutic potential. Further studies are warranted to fully elucidate its biological functions and to explore its promise as a novel therapeutic agent.

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